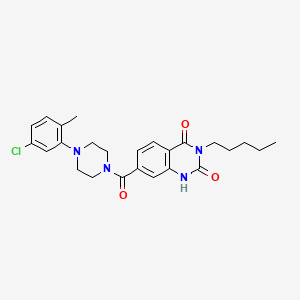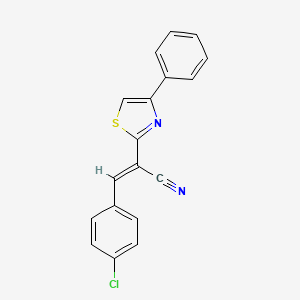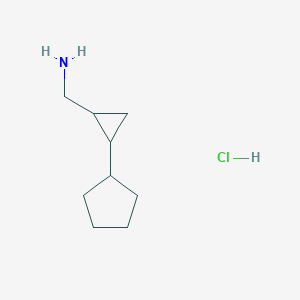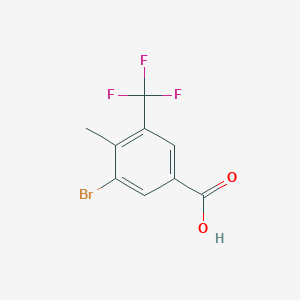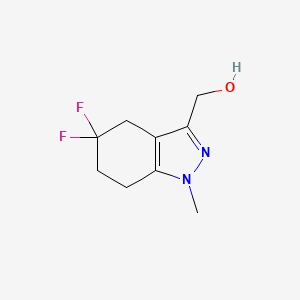
(5,5-Difluor-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol”, also known as DMM, is a chemical compound with a molecular formula of C10H10F2N2O. It has a molecular weight of 202.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12F2N2O/c1-13-8-2-3-9(10,11)4-6(8)7(5-14)12-13/h14H,2-5H2,1H3 . This indicates the arrangement of atoms in the molecule and their connectivity.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 202.2 .Wissenschaftliche Forschungsanwendungen
- EN300-26869303 hat sich als potenzielles Antikrebsmittel gezeigt. Forscher haben seine Auswirkungen auf Krebszellen untersucht, insbesondere bei der Hemmung des Zellwachstums und der Induktion von Apoptose. Weitere Studien sind erforderlich, um seinen Wirkmechanismus aufzuklären und seine Wirksamkeit gegen bestimmte Krebsarten zu optimieren .
- Angesichts der Bedeutung von Indolen erforschen Wissenschaftler weiterhin neuartige Syntheserouten. Die Untersuchung effizienter und nachhaltiger Verfahren zur Synthese von EN300-26869303 kann zum breiteren Feld der organischen Chemie beitragen .
Antikrebs-Potenzial
Chemische Syntheseverfahren
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
Indazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that there is potential for further exploration and development of these compounds for therapeutic applications.
Eigenschaften
IUPAC Name |
(5,5-difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O/c1-13-8-2-3-9(10,11)4-6(8)7(5-14)12-13/h14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBIAODRSQNMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC(CC2)(F)F)C(=N1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

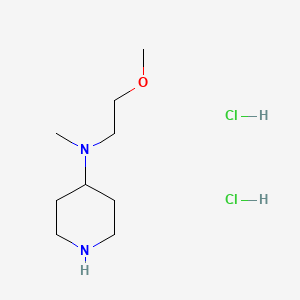
![4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B2442233.png)
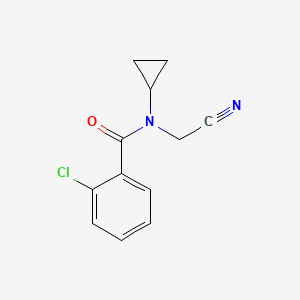
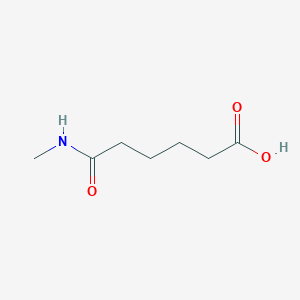
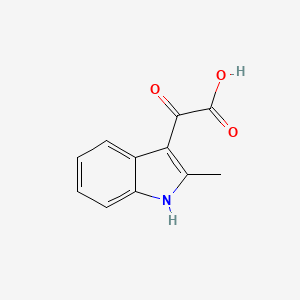
![methyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2442240.png)
![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B2442241.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2442243.png)
![N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2442244.png)
